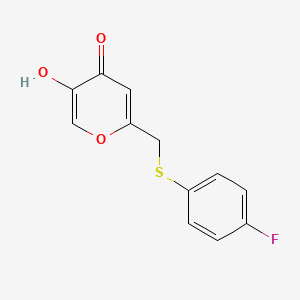![molecular formula C22H23N3O3S B2830503 1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone CAS No. 897487-05-7](/img/structure/B2830503.png)
1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone” is a complex organic molecule. It contains a methoxy group attached to a benzothiazole ring, which is further connected to a piperazine ring through a carbonyl group . This compound seems to be related to a class of molecules that have been studied for their anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with a chloroethyl piperidine or morpholine derivative to yield the final products .Molecular Structure Analysis
The molecular structure of this compound is likely to be confirmed using spectroanalytical data such as IR, 1H, 13C NMR, and mass spectral data . The presence of a methoxy group on the benzothiazole ring and the planarity between the imidazole ring and the thiazole ring could be key structural features .Aplicaciones Científicas De Investigación
Antibacterial Activity
Benzothiazole derivatives have demonstrated antibacterial potential. Researchers have synthesized compounds containing the thiazole ring with variable substituents, leading to diverse biological activities. While specific studies on 1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone are limited, its structural features suggest potential antibacterial effects. Further investigations are warranted to explore its efficacy against specific bacterial strains .
Anti-Inflammatory Properties
Thiazoles, including benzothiazole derivatives, exhibit anti-inflammatory activity. Although data on this specific compound are scarce, its structure suggests potential COX-1 inhibition. COX-1 inhibitors play a crucial role in managing inflammation-related disorders. Further studies are needed to validate its anti-inflammatory effects .
Antitumor and Anticancer Potential
Thiazole-based compounds have been investigated for their antitumor and anticancer properties. While direct evidence for 1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone is lacking, its structural motifs may contribute to inhibiting cancer cell growth. Researchers should explore its effects on specific cancer cell lines .
Antidiabetic Effects
Certain thiazole derivatives exhibit antidiabetic properties. While data on this compound are limited, its chemical features suggest possible interactions with diabetes-related targets. Investigating its effects on glucose metabolism and insulin sensitivity would be valuable .
Antioxidant Capacity
Thiazoles often possess antioxidant properties due to their electron-donating substituents. Although direct evidence for this compound is lacking, its methoxy and thiazole moieties hint at potential antioxidant effects. Researchers could explore its ability to scavenge free radicals and protect against oxidative stress .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-4-9-18(28-3)19-20(14)29-22(23-19)25-12-10-24(11-13-25)21(27)17-7-5-16(6-8-17)15(2)26/h4-9H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFZIXPHZREVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-4-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/no-structure.png)
![Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate](/img/structure/B2830422.png)
![1-(2-Ethylphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2830423.png)
![N-(2,4-difluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2830424.png)
![8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2830425.png)


![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrimidin-4-one](/img/structure/B2830429.png)

![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2830431.png)

![2-Chloro-N-[2-(5-chloro-7-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2830437.png)

